N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251595-47-7
VCID: VC7401785
InChI: InChI=1S/C20H21FN6O2/c1-29-17-6-5-14(9-15(17)21)25-20(28)16-11-27(13-24-16)19-10-18(22-12-23-19)26-7-3-2-4-8-26/h5-6,9-13H,2-4,7-8H2,1H3,(H,25,28)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4)F
Molecular Formula: C20H21FN6O2
Molecular Weight: 396.426

N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

CAS No.: 1251595-47-7

Cat. No.: VC7401785

Molecular Formula: C20H21FN6O2

Molecular Weight: 396.426

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide - 1251595-47-7

Specification

CAS No. 1251595-47-7
Molecular Formula C20H21FN6O2
Molecular Weight 396.426
IUPAC Name N-(3-fluoro-4-methoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Standard InChI InChI=1S/C20H21FN6O2/c1-29-17-6-5-14(9-15(17)21)25-20(28)16-11-27(13-24-16)19-10-18(22-12-23-19)26-7-3-2-4-8-26/h5-6,9-13H,2-4,7-8H2,1H3,(H,25,28)
Standard InChI Key TZCRPRTUSQTVPF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4)F

Introduction

N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a fluorinated methoxyphenyl group, a pyrimidine ring with a piperidine substitution, and an imidazole ring with a carboxamide functional group. Its molecular formula is C20H21FN6O2, and its molecular weight is approximately 396.426 g/mol.

Synthesis

The synthesis of N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions:

  • Formation of the imidazole ring: This step often involves cyclization reactions to form the imidazole core.

  • Introduction of the piperidine and pyrimidine moieties: Nucleophilic substitution reactions are used to incorporate these components into the molecule.

  • Final coupling: The fluorinated methoxyphenyl group is attached in the final step, typically through a coupling reaction.

Biological Activity

Research has shown that this compound exhibits promising antitumor activity. It has been evaluated against various cancer cell lines, demonstrating potent inhibition of tumor growth. The mechanism of action is believed to involve the inhibition of specific kinases, such as Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation.

Antitumor Activity Data

Cell LineIC50 (µM)Reference
HCT116 (Colon)0.64
KMS-12 BM (Multiple Myeloma)1.4
MDA-MB-231 (Breast)0.8

Future Research Directions

Further studies are needed to fully explore the therapeutic potential of N-(3-fluoro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide. This includes optimizing its structure through modifications to the piperidine and imidazole portions to enhance potency and selectivity against specific cancer types.

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